4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Description
Chemical Classification and Nomenclature
4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazole class. Its systematic IUPAC name is 3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione . The molecular formula is C₁₁H₁₀BrN₃S , with a molecular weight of 296.19 g/mol . Key structural features include:
- A 1,2,4-triazole core with nitrogen atoms at positions 1, 2, and 4.
- A thiol (-SH) group at position 3.
- A 4-bromophenyl substituent at position 5.
- An allyl (-CH₂CH=CH₂) group at position 4.
The SMILES notation is SC1=NN=C(C2=CC=C(Br)C=C2)N1CC=C , reflecting the connectivity of atoms.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 91813-57-9 |
| Molecular Formula | C₁₁H₁₀BrN₃S |
| Molecular Weight | 296.19 g/mol |
| MDL Number | MFCD01829989 |
| Storage Conditions | Inert atmosphere, 2–8°C |
Historical Development of 1,2,4-Triazole-3-thiol Derivatives
1,2,4-Triazole derivatives have been studied since the early 20th century, with significant advances in synthetic methodologies and pharmacological applications. The Einhorn-Brunner reaction, which involves cyclization of thiosemicarbazides, laid the groundwork for triazole synthesis. In the 1980s, the discovery of antifungal azoles (e.g., fluconazole) spurred interest in triazole-thiol derivatives for medicinal chemistry.
Recent innovations include microwave-assisted synthesis and alkylation techniques to introduce diverse substituents. For example, the 2017 synthesis of 4-amino-5-(2-R¹-phenyl)-1,2,4-triazole-3-thiol derivatives demonstrated the role of alkylation in enhancing biological activity.
Significance in Heterocyclic and Medicinal Chemistry
This compound exemplifies the structural versatility of 1,2,4-triazoles, which are prized for their:
- Electron-rich aromatic system , enabling π-π stacking and hydrogen bonding with biological targets.
- Sulfur atom , which enhances metal-binding capacity and redox activity.
- Substituent adaptability , allowing modulation of pharmacokinetic properties.
The 4-bromophenyl group contributes to lipophilicity and electron-withdrawing effects , while the allyl moiety enables further functionalization via radical or electrophilic additions. These features make the compound a valuable scaffold for developing antimicrobial and anticancer agents.
Compound Identification and Registration Data
The compound is registered in major chemical databases with the following identifiers:
- PubChem CID : 719740 (substance), 160991131 (compound).
- ChemSpider ID : 27824.
- EC Number : Not formally assigned.
Table 2: Registration Data
| Database | Identifier |
|---|---|
| PubChem | SID 160991131 |
| Chembase.cn | CBID 27824 |
| EvitaChem | EVT-436015 |
Commercial suppliers list purity specifications >95%, with storage recommendations emphasizing protection from moisture and oxidation. The compound is typically characterized via ¹H NMR , IR spectroscopy , and mass spectrometry , with melting points reported in the range of 160–165°C.
Properties
IUPAC Name |
3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQHKVTLFISSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352124 | |
| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91813-57-9 | |
| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol exhibits notable antifungal properties. It has been tested against various fungal strains, showing effectiveness comparable to established antifungal agents. The mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Potential
Studies have also explored the compound's anticancer potential. Preliminary data suggest that it may induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell growth and survival . Further investigation into its structure-activity relationship (SAR) could lead to the development of new anticancer drugs.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent in clinical settings .
Agricultural Applications
Pesticide Development
Given its biological activity, this compound is being investigated for use as a pesticide. Its efficacy against plant pathogens suggests it could be developed into a safe and effective agricultural fungicide . Research into its environmental impact and toxicity to non-target organisms is essential for regulatory approval.
Material Science
Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can prevent oxidation and degradation in corrosive environments. Studies indicate that it performs effectively in acidic media, making it suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes that are crucial for the survival of microorganisms. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to cell death. The bromophenyl group enhances its binding affinity to these targets, making it more effective .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with structurally analogous compounds, focusing on substituent effects and functional outcomes.
Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-bromophenyl, 4-nitrophenyl) enhance stability and target binding in anticancer and antimicrobial applications . Electron-donating groups (e.g., -NH₂, -SH) improve antioxidant activity by facilitating hydrogen atom transfer, as seen in 4-amino-5-phenyl derivatives (DPPH IC₅₀: 5.84 µg/mL) . Bulky substituents (e.g., trifluoromethyl, morpholinylsulfonyl) enhance enzyme inhibition but may reduce solubility .
Mechanistic Divergence :
- The allyl group in the target compound enables unique interactions with EGFR’s allosteric site, promoting receptor degradation without strong kinase inhibition . In contrast, 4-phenyl or 4-pyridinyl analogs exhibit direct kinase inhibition .
- Schiff base derivatives (e.g., compounds from and ) show broad-spectrum antimicrobial activity due to imine-linked aromatic systems disrupting microbial membranes .
Therapeutic Potential: Anticancer: The target compound’s EGFR degradation mechanism avoids drug resistance associated with kinase inhibitors . Antiviral: Iodophenyl and chlorophenyl hydrazine derivatives demonstrate high binding affinity to viral helicases, suggesting utility against coronaviruses . Antioxidant: Amino and thiol substituents correlate with radical scavenging efficiency, outperforming bromophenyl derivatives in DPPH assays .
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 4 Modifications : Allyl groups confer flexibility for allosteric binding, whereas rigid substituents (e.g., phenyl, benzylidene) favor direct catalytic site interactions .
- Position 5 Aryl Groups : Bromophenyl and nitrophenyl enhance lipophilicity and target affinity, while pyridinyl or trifluoromethyl groups improve electronic properties for enzyme inhibition .
- Thiol Group : Essential for hydrogen bonding and redox activity, critical in both antioxidant and enzyme-inhibitory roles .
Biological Activity
4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₁₁H₁₀BrN₃S
- Molecular Weight : 296.19 g/mol
- CAS Number : 91813-57-9
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols possess significant antimicrobial properties. A study highlighted that various S-substituted derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL at a concentration of 125 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC₅₀ values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Triazole derivative | HCT-116 | 6.2 |
| Triazole derivative | T47D | 27.3 - 43.4 |
Anti-inflammatory and Antioxidant Activities
The compound's potential as an anti-inflammatory agent has also been noted in some studies. Triazoles have been linked to the inhibition of inflammatory pathways and reduction of oxidative stress markers in various biological systems . This suggests that this compound might contribute to reducing inflammation and oxidative damage.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that modifications on the sulfur atom did not significantly alter their antimicrobial properties but did enhance their overall activity against certain strains .
- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of triazole derivatives revealed that specific structural modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Synthesis and Optimization
Q: How is 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol synthesized, and what are the critical optimization parameters? A: The synthesis typically involves alkylation of a thiol precursor (e.g., 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol) with allyl halides under microwave-assisted conditions in alcoholic media. Key parameters include solvent choice (ethanol or acetonitrile), reaction temperature (60–80°C), and stoichiometric control of halogenated reagents to avoid side reactions. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes compared to conventional heating .
Basic Biological Activity Assessment
Q: What in vitro methods are used to evaluate the antimicrobial activity of this compound? A: Antimicrobial efficacy is assessed via serial dilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines. Minimum Inhibitory Concentration (MIC) values are determined against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Activity is quantified by comparing growth inhibition zones or turbidity reduction in broth cultures .
Advanced Mechanistic Insights
Q: How does the thiol group influence biochemical interactions, such as protein binding or redox activity? A: The thiol (-SH) group enables covalent interactions with cysteine residues in proteins, forming disulfide bonds or modifying enzymatic active sites. This reactivity underpins its use in targeting EGFR for degradation in cancer cells, where covalent binding disrupts signaling pathways. Additionally, the thiol group contributes to redox activity, scavenging free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) at rates up to 88.89% at 1 mM .
Advanced Computational Design
Q: What computational strategies are employed to design derivatives as enzyme inhibitors? A: Molecular docking (e.g., AutoDock Vina) is used to predict binding affinities between triazole derivatives and target proteins like SARS-CoV-2 helicase (PDB: 5WWP). Key steps include:
- Ligand preparation: Energy minimization of the triazole-thiol structure.
- Active site identification: Targeting ATP-binding pockets or catalytic residues.
- Scoring: Prioritizing compounds with lowest binding energy (e.g., ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions .
Basic Antiradical Activity Methodology
Q: How is antiradical activity evaluated using DPPH assays? A: The DPPH assay measures radical scavenging by observing absorbance decay at 517 nm. A standard protocol includes:
Prepare triazole-thiol solutions in ethanol (1 mM to 0.1 mM).
Mix with DPPH solution (0.1 mM) and incubate for 30 min.
Calculate inhibition (%) using:
Example: 88.89% inhibition at 1 mM, decreasing to 53.78% at 0.1 mM .
Advanced Coordination Chemistry
Q: What challenges arise in characterizing metal complexes with this compound? A: Challenges include:
- Stoichiometry determination: Microelemental analysis (C, H, N, S) confirms metal-to-ligand ratios.
- Binding mode identification: FTIR spectra show shifts in ν(S–H) (\sim2550 cm⁻¹) upon coordination, while UV-Vis reveals d-d transitions (e.g., Ni(II) at \sim450 nm).
- Stability: pH-dependent ligand displacement requires buffered conditions during synthesis .
Advanced Structure-Activity Relationship (SAR)
Q: How do structural modifications (e.g., allyl vs. alkyl substituents) affect biological efficacy? A: SAR studies reveal:
- Allyl group: Enhances membrane permeability due to hydrophobicity, improving anticancer activity (e.g., IC₅₀ = 12 µM against HeLa cells).
- Bromophenyl moiety: Increases halogen bonding with biomolecular targets, boosting antimicrobial potency (MIC = 8 µg/mL vs. S. aureus).
- Thiol vs. methylthio: Thiol derivatives show 3x higher radical scavenging than methylthio analogs due to redox-active -SH .
Advanced Therapeutic Applications
Q: What are its applications in targeted cancer therapy? A: The compound acts as a small-molecule degrader of EGFR by:
Covalently binding to EGFR’s kinase domain via the thiol group.
Recruiting E3 ubiquitin ligases, triggering proteasomal degradation.
Inducing apoptosis in cancer cells (e.g., 70% cytotoxicity in A549 lung cancer cells at 10 µM). This mechanism bypasses resistance seen with traditional kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
